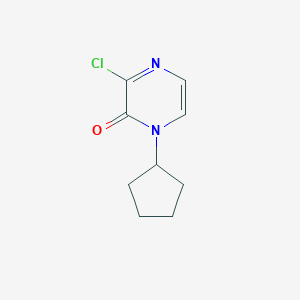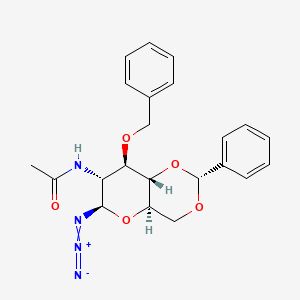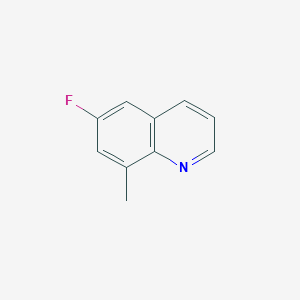
6-Fluoro-8-methylquinoline
概要
説明
6-Fluoro-8-methylquinoline is a heterocyclic organic compound with a quinoline backbone. It has a molecular formula of C10H8FN and an average mass of 161.176 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline backbone with a fluorine atom at the 6th position and a methyl group at the 8th position . The compound has a molar refractivity of 47.0±0.3 cm³ .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, quinoline derivatives are known to exhibit important biological activities. They are used extensively in the treatment of various infections and diseases .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature with a density of 1.2±0.1 g/cm³. It has a boiling point of 259.7±20.0 °C at 760 mmHg and a flash point of 110.9±21.8 °C. The compound has a molar volume of 137.3±3.0 cm³ .
科学的研究の応用
Palladium-Catalyzed C-H Fluorination
The palladium-catalyzed C-H fluorination of 8-methylquinoline derivatives, including 6-Fluoro-8-methylquinoline, is significant in organic chemistry. This process uses AgF as the fluoride source, combined with a hypervalent iodine oxidant. The scope and mechanism of this reaction have been explored, offering insights into the chemical reactivity and potential applications in synthesizing fluorinated organic compounds (McMurtrey, Racowski, & Sanford, 2012).
Synthesis of Flumequine
Research on the synthesis of flumequine, an antibacterial agent, from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ), provides insights into the medicinal chemistry applications of this compound derivatives. This synthesis involves resolving racemic FTHQ, highlighting its role in the development of pharmaceutical compounds (Bálint et al., 1999).
Fluorescent Sensor Development
A study on an 8-aminoquinoline-based fluorescent Zn2+ sensor, synthesized from a quinoline platform, suggests potential applications in cell imaging studies. This includes the development of sensors and probes for biological and medical research, utilizing the chemical properties of this compound and its derivatives (Pradhan et al., 2015).
Antimicrobial Properties
Research into the antimicrobial potentials of 4-methylquinoline analogues, including compounds related to this compound, reveals their potential use in developing natural preservatives against foodborne bacteria. This underscores their role in food safety and preservation, offering an alternative to synthetic preservatives (Kim, Lee, Yang, & Lee, 2014).
Applications in Synthesis of Fluoroquinolones
The development of enantioselective organocatalytic transfer hydrogenation methods for synthesizing fluoroquinolones, including 6-fluoro-2-methyltetrahydroquinoline, points to its application in synthesizing antibiotic compounds. This research contributes to the pharmaceutical industry, especially in the area of antibiotic development (Rueping, Stoeckel, Sugiono, & Theissmann, 2010).
Safety and Hazards
6-Fluoro-8-methylquinoline is associated with certain hazards. It can cause skin irritation and serious eye irritation. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
作用機序
Target of Action
It is known that quinolines, the family to which 6-fluoro-8-methylquinoline belongs, often target various enzymes, inhibiting their function .
Mode of Action
Quinolines are known to interact with their targets in a way that inhibits the target’s function . The presence of a fluorine atom in the quinoline structure is known to enhance the biological activity of the compound .
Biochemical Pathways
It is known that quinolines can affect a variety of biochemical pathways due to their ability to inhibit various enzymes .
Pharmacokinetics
The unchanged drug was excreted mainly in the urine, with 82 to 88% of the doses appearing for 72 hours .
Result of Action
It is known that quinolines can have antibacterial, antineoplastic, and antiviral activities .
Action Environment
It is known that the stability and efficacy of quinolines can be influenced by factors such as temperature, ph, and the presence of other compounds .
生化学分析
Biochemical Properties
6-Fluoro-8-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with enzymes such as DNA gyrase and topoisomerase IV leads to the disruption of bacterial DNA replication and transcription processes . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound disrupts DNA synthesis, leading to cell death . In mammalian cells, it can modulate the activity of key signaling molecules, thereby affecting processes such as cell proliferation, apoptosis, and differentiation . The compound’s impact on gene expression is also notable, as it can upregulate or downregulate the expression of specific genes involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme’s active site . Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of bacterial growth and persistent changes in gene expression in mammalian cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity . These findings highlight the importance of dosage optimization in the use of this compound for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic reactions can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps and other transport proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is essential for its activity, as it allows this compound to interact with its target biomolecules in the appropriate cellular context . Post-translational modifications, such as phosphorylation or acetylation, can further modulate the compound’s localization and function .
特性
IUPAC Name |
6-fluoro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNDEDVTKRERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675026 | |
| Record name | 6-Fluoro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-14-9 | |
| Record name | 6-Fluoro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


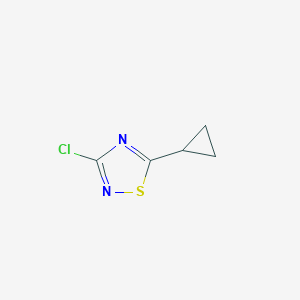
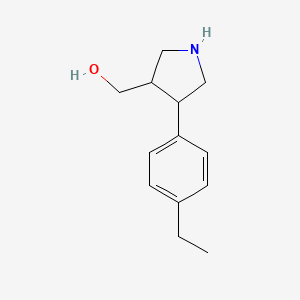
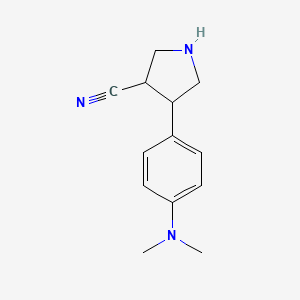
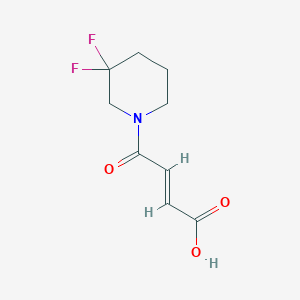
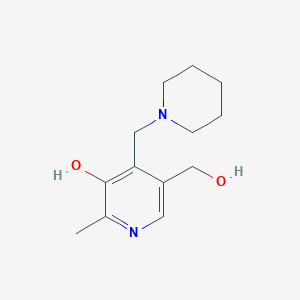
![8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1532012.png)
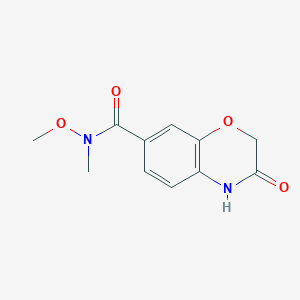

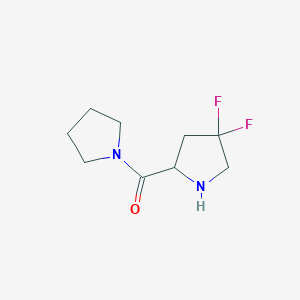

![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)
![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532020.png)
